D-Name
Overview
Description
“D-Name” is a hypothetical compound used for illustrative purposes in chemical literature. It serves as a placeholder name for a variety of chemical structures in educational and research contexts. The compound’s properties, synthesis, and applications are often discussed to demonstrate chemical principles and methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “D-Name” can involve several synthetic routes depending on its specific structure. Common methods include:
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to form aldehydes or ketones, which can then be further reacted to form “this compound”.
Hydration of Alkynes: Alkynes can be hydrated to form ketones or aldehydes, which are intermediates in the synthesis of “this compound”.
Ozonolysis of Alkenes: Alkenes can be cleaved using ozone to form aldehydes or ketones, which can be further processed to obtain “this compound”.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale oxidation reactions using catalysts such as chromium trioxide or potassium permanganate. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
“D-Name” can undergo various chemical reactions, including:
Oxidation: “this compound” can be oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: It can be reduced to form alcohols or other lower oxidation state compounds.
Substitution: “this compound” can participate in nucleophilic or electrophilic substitution reactions, depending on its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific structure of “this compound” and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
“D-Name” is used in a wide range of scientific research applications, including:
Chemistry: As a model compound to study reaction mechanisms and kinetics.
Biology: To investigate biochemical pathways and enzyme interactions.
Medicine: As a potential drug candidate or a tool to study disease mechanisms.
Industry: In the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of “D-Name” depends on its specific structure and the context in which it is used. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.
Comparison with Similar Compounds
“D-Name” can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include:
A-Name:
B-Name: A compound with similar functional groups but different reactivity.
C-Name: A structurally related compound used in similar research contexts.
The uniqueness of “this compound” lies in its specific reactivity, stability, and the range of applications it can be used for.
Properties
IUPAC Name |
methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWZGJVSDFYRIX-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216166 | |
Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141968-19-6 | |
Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141968-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Ornithine, N5-(imino(nitroamino)methyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141968196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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